Emakalim
Description
Contextualization of Emakalim as a Potassium Channel Opener
This compound is classified within the group of compounds known as potassium channel openers (KCOs). ontosight.ai These agents facilitate the transmission of ions through potassium channels, a process that leads to cellular hyperpolarization. wikipedia.orgresearchgate.net In excitable tissues, such as smooth muscle cells, this hyperpolarization can prevent the opening of voltage-dependent calcium channels, thereby reducing calcium influx and leading to cellular relaxation. scilit.comnih.gov this compound has been specifically shown to act by opening ATP-sensitive potassium channels (KATP channels) in smooth muscle cells, which contributes to their relaxation. ontosight.ai This mechanism is of particular interest in cardiovascular research due to its implications for modulating vascular tone and cardiac function. ontosight.ai
Historical Perspective on Potassium Channel Activator Research
The study of potassium channel activators has a notable history in pharmacology and ion channel research. The identification of synthetic molecules capable of eliciting physiological responses, such as smooth muscle relaxation, by opening potassium channels marked a significant advancement in the field of ion channel pharmacology. researchgate.net Initially, the term "potassium channel openers" was associated with a diverse group of compounds, including cromakalim (B1669624), pinacidil (B1677893), and nicorandil, which were found to promote potassium efflux primarily through ATP-sensitive potassium channels (KATP). researchgate.net This discovery spurred further research to identify molecules that could selectively target other subtypes of potassium channels, such as large conductance calcium-activated potassium channels (BKCa). researchgate.net Early research with KCOs emphasized their potential antihypertensive properties. nih.gov Later studies also focused on their ability to improve coronary blood flow and their protective effects on ischemic myocardium. nih.govnih.gov The ability of compounds like glibenclamide, a sulfonylurea, to antagonize the actions of KCOs initially suggested that KATP channels were the primary site of action in smooth muscle, although more recent data have also implicated smaller conductance potassium channels. nih.gov
Academic Classification of Potassium Channels Relevant to this compound's Action
Potassium channels represent a highly diverse family of ion channels found in nearly all organisms, playing crucial roles in regulating cell membrane potential and a wide array of cellular functions. wikipedia.orgtandfonline.com They are broadly classified into several major types based on their structure, gating mechanisms, and functional characteristics. wikipedia.orgcreative-diagnostics.comresearchgate.net These include voltage-gated potassium channels (Kv), calcium-activated potassium channels (KCa), inwardly rectifying potassium channels (Kir), and two-pore domain potassium channels (K2P). wikipedia.orgtandfonline.comresearchgate.net
This compound's action is primarily linked to ATP-sensitive potassium channels (KATP). ontosight.aincats.io KATP channels are a subtype of inwardly rectifying potassium channels (Kir) and are unique in that their activity is regulated by the intracellular ATP concentration. researchgate.netnih.gov High ATP levels typically inhibit these channels, while lower ATP levels, such as those occurring during metabolic stress or ischemia, lead to channel opening. This characteristic makes KATP channels particularly relevant in conditions where cellular energy levels are compromised. KATP channels are composed of two different types of subunits: inwardly rectifying potassium channel subunits (Kir6.x) and sulfonylurea receptor subunits (SURx). researchgate.net The interaction between these subunits is crucial for the channel's function and its sensitivity to pharmacological modulators like this compound and sulfonylureas.
While this compound is primarily known for its activity on KATP channels, research into potassium channel openers often involves understanding their potential interactions with other potassium channel subtypes due to the structural and functional diversity within the family. For instance, some KCOs have shown activity on BKCa channels, which are activated by both intracellular calcium and membrane depolarization. researchgate.netfrontiersin.org However, the specific academic research on this compound predominantly focuses on its interaction with KATP channels in smooth muscle. ontosight.aincats.io
Detailed research findings on this compound's effects on KATP channels have been conducted using various experimental models. For example, studies in isolated rat hearts investigated the effect of this compound (EMD 56431) on coronary vasodilation and cardioprotection. ncats.io These studies showed that this compound increased pre-ischemic coronary flow and improved parameters related to reperfusion function and reduced lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage. ncats.io The protective effects observed were abolished by glibenclamide, further supporting the involvement of KATP channels. ncats.io
The following table summarizes some key characteristics of potassium channel classes relevant to the study of KCOs like this compound:
| Potassium Channel Class | Primary Gating Mechanism(s) | Relevant to this compound? |
| ATP-sensitive (KATP) | Intracellular ATP levels | Yes |
| Inwardly Rectifying (Kir) | Membrane potential, intracellular factors | Yes (KATP is a subtype) |
| Voltage-Gated (Kv) | Membrane potential | Less direct |
| Calcium-Activated (KCa) | Intracellular calcium levels, voltage (BKCa) | Less direct |
| Tandem Pore Domain (K2P) | Lipid messengers, pH, temperature, stretch | Less direct |
This table provides a simplified overview; the gating and regulation of these channels are complex and can involve multiple factors and auxiliary subunits.
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3 |
InChI Key |
MMSFHQSHXRMPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Emakalim Action
Direct Activation of ATP-Sensitive Potassium Channels (KATP)
Emakalim is classified as a potassium channel activator, with a notable affinity for ATP-sensitive potassium (KATP) channels. oup.comnih.gov KATP channels are crucial in coupling cell metabolism to electrical activity and ion fluxes, playing roles in processes such as insulin (B600854) secretion, cardiac protection, and blood flow regulation. jci.orgox.ac.uk These channels are regulated by intracellular concentrations of adenine (B156593) nucleotides, with ATP causing inhibition and MgADP promoting activation. ox.ac.ukbiorxiv.org this compound's action involves the opening of these channels. oup.comnih.gov
Resultant Cell Membrane Hyperpolarization
The opening of potassium channels, including KATP channels activated by compounds like this compound, leads to an increase in the membrane's permeability to potassium ions. researchgate.net The outward movement of positively charged potassium ions across the cell membrane results in the cell membrane becoming more negatively charged on the inside relative to the outside. researchgate.net This electrical state is known as hyperpolarization. oup.comnih.govresearchgate.netlibretexts.org Hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-dependent ion channels, thereby decreasing cell excitability. researchgate.netlibretexts.org
Consequences on Voltage-Dependent Ion Channels
Cell membrane hyperpolarization induced by KATP channel activation has direct consequences for voltage-dependent ion channels. oup.comnih.govnih.gov As the membrane potential becomes more negative, voltage-dependent ion channels that open upon depolarization are inhibited or closed. oup.comnih.govnih.gov This includes voltage-dependent calcium channels, which are typically opened by membrane depolarization. pharmgkb.orgnih.gov The closure of these channels reduces the influx of ions that would otherwise promote depolarization or trigger downstream cellular events. oup.comnih.govnih.gov
Impact on Intracellular Calcium Ion Homeostasis
A significant consequence of the closure of voltage-dependent calcium channels due to membrane hyperpolarization is a reduction in the influx of extracellular calcium ions into the cell. oup.comnih.govnih.govpharmgkb.orgnih.gov This leads to a decrease in the concentration of free intracellular calcium ions. oup.comnih.govnih.govepo.orgresearchgate.netcqvip.com Intracellular calcium plays a critical role as a second messenger in numerous cellular processes, including muscle contraction, neurotransmitter release, and hormone secretion. By lowering intracellular calcium levels, this compound's activation of KATP channels can modulate these calcium-dependent cellular functions. oup.comnih.govnih.gov
Interaction with Sulfonylurea Receptor (SUR) Isoforms
KATP channels are complex structures composed of multiple subunits, including inwardly rectifying potassium channel (Kir6.x) pore-forming subunits and regulatory sulfonylurea receptor (SUR) subunits. jci.orgnih.govpnas.org The interaction of potassium channel activators like this compound with KATP channels involves these SUR subunits. oup.comnih.govpnas.org
Heterogeneity of KATP Channel Structure and Function
The structural heterogeneity of KATP channels arises from the different combinations of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) subunits that can co-assemble to form functional channels. jci.orgnih.govpnas.orgfrontiersin.org This subunit diversity leads to significant variations in the functional properties and tissue distribution of KATP channels. jci.orgnih.govpnas.org For instance, Kir6.2/SUR1 channels are predominantly found in pancreatic beta cells, while Kir6.2/SUR2A are the major isoform in the myocardium, and Kir6.1/SUR2B are prevalent in vascular smooth muscle. pnas.org This heterogeneity influences the channels' sensitivity to nucleotides and pharmacological agents, including potassium channel openers and sulfonylureas. jci.orgnih.govnih.gov
Table 1: KATP Channel Subunit Composition and Tissue Distribution
| Kir6.x Subunit | SUR Subunit | Predominant Tissue Distribution |
| Kir6.2 | SUR1 | Pancreatic beta cells pnas.org |
| Kir6.2 | SUR2A | Myocardium pnas.org |
| Kir6.1 | SUR2B | Vascular smooth muscle pnas.org |
Antagonism by Sulfonylurea Compounds
Sulfonylurea compounds are a class of drugs that are known to inhibit KATP channels. oup.comnih.govnih.govpharmgkb.orgpatsnap.comjustintimemedicine.comnih.gov They exert their effect by binding to the SUR subunit of the KATP channel, which leads to channel closure. nih.govpatsnap.comjustintimemedicine.comnih.gov Since this compound activates KATP channels by interacting with the SUR subunit, its effects can be antagonized by sulfonylureas. oup.comnih.govnih.gov This antagonism highlights the competitive or allosteric interaction between potassium channel openers like this compound and sulfonylureas at the SUR subunit, underscoring the importance of this regulatory subunit in modulating KATP channel activity. nih.gov
Contribution to Decreased Cellular Excitability
The opening of potassium channels is a well-established physiological mechanism for decreasing cellular excitability through the hyperpolarization of the cell membrane. researchgate.netresearchgate.net In the case of this compound, its action as a potassium channel opener facilitates the efflux of potassium ions from the cell. ontosight.ai This outward movement of positive charge makes the inside of the cell membrane more negative, leading to hyperpolarization. researchgate.netresearchgate.net
Hyperpolarization moves the membrane potential further away from the threshold required to trigger an action potential, thereby increasing the stimulus needed to excite the cell. researchgate.netresearchgate.net This reduction in cellular excitability is beneficial in various physiological contexts. For instance, in smooth muscle cells, the opening of KATP channels and subsequent hyperpolarization leads to relaxation of these cells. ontosight.ai This mechanism contributes to the therapeutic potential of this compound in conditions such as hypertension and heart failure by reducing vascular tone, decreasing peripheral resistance, and lowering the workload on the heart. ontosight.ai
Computational and Bioinformatic Approaches for Mechanism of Action Elucidation
Computational and bioinformatic approaches are valuable tools in modern research for understanding the molecular mechanisms of drug action and the function of ion channels. Computational methods, such as molecular docking and molecular dynamics simulations, are frequently employed to model the interactions between chemical compounds and their target proteins, including ion channels. mdpi.comelifesciences.orgnih.gov These techniques can provide insights into the potential binding sites, binding affinity, and conformational changes that occur upon ligand binding. mdpi.comnih.gov
Bioinformatic analysis involves the use of computational tools to analyze large biological datasets, such as genomic or proteomic data, to identify potential drug targets, understand molecular pathways, and explore the relationships between genetic variations and drug responses. frontiersin.orgnih.govnih.govanatoljcardiol.com These approaches can help in identifying key proteins or pathways that are modulated by a compound and can complement experimental findings in elucidating a drug's mechanism of action.
Specificity and Selectivity in Emakalim S Molecular Targets
Differential Affinity for Vascular Smooth Muscle Potassium Channels
Emakalim functions by opening potassium channels in smooth muscle cells, leading to their relaxation. ontosight.ai This action is instrumental in decreasing peripheral resistance and reducing the workload on the heart, thereby offering therapeutic potential in conditions characterized by elevated vascular tone. ontosight.ai The opening of potassium channels in vascular smooth muscle cells causes membrane hyperpolarization, a decrease in intracellular calcium concentration, and subsequent vasorelaxation. While this compound is noted for its effects on vascular smooth muscle, detailed comparative data on its differential affinity for potassium channels in this tissue versus other tissues was not extensively detailed in the provided sources. However, the primary observed physiological effect, vasorelaxation, highlights a significant interaction with potassium channels present in the vasculature. ontosight.ai
Exploration of Potassium Channel Subtype Selectivity
Potassium channels represent a diverse family of ion channels critical for regulating cellular excitability and membrane potential across various tissues. sigmaaldrich.compsu.edu Their functional diversity arises from the existence of numerous subtypes, each with distinct biophysical and pharmacological properties. sigmaaldrich.compsu.edu The selectivity of compounds targeting these channels is paramount for achieving desired therapeutic effects while minimizing off-target interactions. Research explores the selectivity of potassium channel openers, including compounds like this compound, for specific channel subtypes. researchgate.netnih.gov
Among the various potassium channel subtypes, ATP-sensitive potassium (KATP) channels and large conductance calcium-activated potassium (BKCa) channels are particularly relevant targets for potassium channel openers. researchgate.netnih.gov
KATP channels act as crucial links between cellular metabolic status and electrical activity. mdpi.com They are inhibited by intracellular ATP and activated by ADP and other nucleoside diphosphates. These channels are heteromultimeric complexes typically composed of four inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) and four sulfonylurea receptor (SUR) subunits (SUR1 or SUR2). mdpi.com The Kir6 subunit contributes to ATP sensitivity and pore formation, while the SUR subunit modulates ATP sensitivity and is responsible for activation by nucleoside diphosphates. Different isoforms of the SUR subunit (SUR1, SUR2A, SUR2B) contribute to the pharmacological heterogeneity and tissue-specific expression of KATP channels. researchgate.netnih.govnih.govelifesciences.org this compound is understood to exert its effects, particularly vasorelaxation, through the opening of KATP channels in smooth muscle cells. ontosight.ai
BKCa channels, also known as Maxi-K or Slo1 channels, are activated synergistically by both membrane depolarization and increases in intracellular calcium concentration. researchgate.netnih.govfrontiersin.orgcore.ac.ukresearchgate.netdovepress.com They are formed by pore-forming alpha subunits (encoded by KCNMA1) and can associate with auxiliary beta subunits (KCNMB1-4). frontiersin.orgcore.ac.ukresearchgate.netitaca.edu.es BKCa channels play significant roles in regulating smooth muscle tone, neuronal excitability, and other physiological processes. researchgate.net While BKCa channels are important vascular potassium channels, the primary mechanism described for this compound involves KATP channels. ontosight.ai
The functional diversity and pharmacological sensitivity of potassium channels are significantly influenced by their subunit composition, involving both pore-forming alpha subunits and auxiliary beta subunits. frontiersin.orgitaca.edu.es
For KATP channels, the co-assembly of Kir6 subunits with different SUR isoforms (SUR1, SUR2A, SUR2B) results in channels with distinct regulatory and pharmacological profiles. researchgate.netnih.govnih.govelifesciences.org The SUR subunit is the target for both channel openers and blockers, such as sulfonylureas.
In the case of BKCa channels, the alpha subunit forms the ion-conducting pore and contains voltage and calcium sensing domains. frontiersin.orgcore.ac.ukitaca.edu.es Association with different beta subunits (β1, β2, β3, β4) can significantly alter the channel's biophysical properties, including calcium sensitivity and gating kinetics, as well as modulate their sensitivity to pharmacological agents. frontiersin.orgitaca.edu.es Beta subunits can affect voltage dependence and contribute to inactivation. frontiersin.orgitaca.edu.esuniprot.org The coexpression of alpha and beta subunits regulates channel surface expression, gating kinetics, and drug sensitivity. itaca.edu.es
While the general principles of how alpha and beta subunits influence potassium channel properties are well-established, specific details regarding how this compound's interaction might be modulated by or selective for particular subunit combinations were not explicitly detailed in the provided search results.
Focus on KATP and Large Conductance Calcium-Activated Potassium (BKCa) Channels
Comparative Analysis with Non-Vasoactive Analogs and Their Channel Specificity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure affect its biological activity and selectivity. mdpi.comnih.govnih.govresearchgate.netresearchgate.net By comparing the activity of a lead compound with that of its structural analogs, including those that may lack a specific physiological effect like vasodilation, researchers can gain insights into the structural determinants of target interaction and selectivity.
Such comparative analyses with non-vasoactive analogs of this compound would involve synthesizing compounds with similar core structures but with specific chemical modifications. Evaluating the activity of these analogs on various potassium channel subtypes (e.g., different KATP compositions, BKCa, voltage-gated potassium channels) would help to define the structural features of this compound that are critical for its potassium channel opening activity and its apparent selectivity for vascular smooth muscle. These studies can involve techniques like patch-clamp electrophysiology to measure channel activity directly. Although the provided search results discuss SAR studies in the context of other potassium channel modulators mdpi.comnih.govnih.govresearchgate.netresearchgate.net, specific research detailing comparative analyses of this compound with its non-vasoactive analogs was not available in the provided snippets. Such research would be valuable in precisely mapping the relationship between this compound's structure and its specific interaction profile with different potassium channel subtypes.
Theoretical Frameworks for Predicting Molecular Interactions
Computational methods and theoretical frameworks play an increasingly important role in modern drug discovery, including the prediction of molecular interactions between compounds and their protein targets. nih.govunomaha.eduresearchgate.netopenreview.netfrontiersin.orgbeilstein-journals.orgopenreview.netijcai.orgbiorxiv.orgnih.gov These approaches can complement experimental studies by providing insights into potential binding sites, interaction mechanisms, and the relative affinities of compounds for different targets.
Methods for predicting protein-ligand binding sites and interactions can be broadly categorized based on the type of information they utilize, including 3D structure-based methods, template-based methods, and machine learning/deep learning approaches. nih.govresearchgate.netfrontiersin.orgbeilstein-journals.org Structure-based methods leverage the known or predicted three-dimensional structure of the target protein to identify potential binding pockets and model how a ligand might fit and interact within that site. nih.govresearchgate.netbeilstein-journals.org Template-based methods rely on similarities to known binding sites in related proteins. unomaha.eduresearchgate.net Machine learning and deep learning techniques are employed to build predictive models based on large datasets of known interactions, learning complex patterns that govern binding affinity and specificity. nih.govresearchgate.netopenreview.netfrontiersin.orgopenreview.netijcai.orgbiorxiv.orgnih.gov
Applying these theoretical frameworks and computational methods to this compound and its target potassium channels could involve:
Molecular Docking: Predicting the likely binding pose and affinity of this compound within the binding sites of relevant potassium channel subtypes (e.g., different KATP compositions). beilstein-journals.org
Molecular Dynamics Simulations: Simulating the dynamic interaction between this compound and the channel protein over time to understand the stability of the complex and conformational changes.
Binding Site Prediction: Identifying potential binding sites on potassium channel structures where this compound might interact. nih.govunomaha.eduresearchgate.netfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building computational models that correlate structural features of this compound and its analogs with their activity on specific potassium channels, providing predictive capabilities for designing new compounds with desired properties. researchgate.netresearchgate.net
While the provided search results discuss these computational approaches in a general context nih.govunomaha.eduresearchgate.netopenreview.netfrontiersin.orgbeilstein-journals.orgopenreview.netijcai.orgbiorxiv.orgnih.gov, specific studies detailing the application of these methods to predict or analyze this compound's molecular interactions with potassium channels were not found in the provided snippets. Such computational investigations could offer valuable mechanistic insights into the basis of this compound's specificity and selectivity.
Table: Potassium Channel Subunits and Associated Genes Mentioned
| Subunit Type | Examples Mentioned | Associated Genes Mentioned |
| Kir6 (KATP) | Kir6.1, Kir6.2 | KCNJ8, KCNJ11 |
| SUR (KATP) | SUR1, SUR2 | ABCC8, ABCC9 |
| Alpha (BKCa) | Slo1 | KCNMA1 |
| Beta (BKCa) | β1, β2, β3, β4 | KCNMB1-4 |
| Alpha (Kv) | Kv1.1, Kv1.4, Kv2, Kv4.2 | KCNA1, KCNA2, KCNA4, KCNA5, KCNA6, KCNQ, EAG-like |
| Beta (Kv) | Kvβ1.1, Kvβ1.2, Kvβ1.3, Kvβ2.1, Kvβ4, KCNE1-5 | KCNAB1, KCNAB2, KCNE1, KCNE2, KCNE3, KCNE4, KCNE1L |
| Two-P domain | TREK, TASK, TALK | KCNK family |
Note: This table summarizes subunits and genes mentioned in the context of potassium channel diversity and structure, not exclusively those directly shown to interact with this compound in the provided snippets.
Preclinical Research Methodologies and Models
In Vitro Experimental Paradigms
In vitro studies are fundamental in understanding the direct effects of Emakalim at the cellular and tissue levels. These paradigms allow for controlled environments to assess specific mechanisms of action.
Assessment of Vasorelaxant Activity in Isolated Tissue Preparations (e.g., Rat Aorta, Mesenteric Arteries)
The vasorelaxant activity of this compound has been a key area of in vitro investigation. Studies utilizing isolated tissue preparations, such as rat aorta and mesenteric arteries, are commonly employed to evaluate the ability of compounds to relax precontracted vascular smooth muscle nih.govidrblab.net. Potassium channel openers, including this compound, are known to induce vasodilation and reduce systemic vascular resistance, with coronary and cerebral arteries demonstrating high sensitivity to their effects oup.comresearchgate.net. The vasorelaxant responses to potassium channel openers can be modulated by factors such as basal nitric oxide nih.gov.
Electrophysiological Characterization in Cardiac and Other Excitable Cells
Electrophysiological studies are crucial for understanding how this compound affects the electrical activity of cells, particularly in excitable tissues like cardiac myocytes idrblab.netcfrjournal.comresearchgate.netnih.gov. These investigations often involve techniques such as patch-clamp recording to measure ion flow across cell membranes and assess changes in membrane potential and action potentials researchgate.netresearchgate.net. Potassium channel openers, by increasing potassium efflux, lead to hyperpolarization of the cell membrane, which can decrease cell excitability researchgate.net. While some potassium channel activators have been shown to shorten the duration of the cardiac action potential in vitro, their activity in vascular smooth muscle can vary nih.gov.
Cellular Models for Studying Ion Channel Modulation
Cellular models provide a controlled environment to specifically study the interaction of this compound with ion channels researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. As a potassium channel opener, this compound's primary interaction is with KATP channels ontosight.airesearchgate.net. These channels are found in various tissues, including the heart and pancreatic beta cells googleapis.com. The opening of potassium channels, particularly KATP channels, is a physiological mechanism that decreases cell excitability researchgate.net. Studies in cellular models help elucidate the molecular basis of ion channel activation and modulation, identifying key structural elements and functional domains involved frontiersin.org.
In Vivo Animal Model Investigations
In vivo studies using animal models are essential for evaluating the systemic effects of this compound and its potential therapeutic efficacy in a complex biological system.
Models of Myocardial Ischemia-Reperfusion Injury
Animal models of myocardial ischemia-reperfusion injury (IRI) are widely used to study the damage that occurs when blood flow is restored to the heart after a period of ischemia aging-us.comnih.govfrontiersin.org. These models, often involving temporary ligation of the left anterior descending coronary artery in rodents, aim to simulate the clinical condition and evaluate potential cardioprotective effects of therapeutic agents aging-us.comnih.govscielo.br. Potassium channel activators have shown potential in reducing the size of experimental myocardial infarcts oup.com. Some studies with other potassium channel activators, like cromakalim (B1669624) analogs, have demonstrated myoprotection in IRI models nih.gov. The extent of injury in these models can vary depending on the duration of ischemia and reperfusion aging-us.com.
Evaluation in Animal Models of Vascular Tone Regulation
Animal models are extensively used to investigate the regulation of vascular tone and blood pressure frontiersin.org. Given this compound's mechanism as a potassium channel opener leading to smooth muscle relaxation, its effects on vascular tone are evaluated in these models ontosight.aioup.com. Various animal models, including those for hypertension, are utilized to assess the ability of compounds like this compound to lower vascular tone and systemic vascular resistance ontosight.aioup.comfrontiersin.org. These studies help to understand the in vivo hemodynamic effects of this compound and its potential in treating conditions associated with abnormal vascular tone ontosight.aioup.com.
Here is a summary of some preclinical research findings related to this compound and similar potassium channel openers:
| Study Type | Model/Tissue | Key Finding Related to Potassium Channel Openers (including this compound where specified) | Citation |
| In Vitro Vasorelaxation | Rat Aorta | Vasorelaxant activity observed in low and high KCl-induced contraction patsnap.com. | patsnap.com |
| In Vitro Vasorelaxation | Rat Isolated Superior Mesenteric Arterial Bed | Vasorelaxation modulated by basal nitric oxide nih.gov. | nih.gov |
| In Vitro Electrophysiology | Cardiac Purkinje Fibers (Canine) | Suppression of repolarization-related arrhythmias at low concentrations nih.gov. | nih.gov |
| In Vivo Animal Model | Myocardial Ischemia-Reperfusion (Rabbit) | Reduction in infarct size observed with potassium channel activators nih.gov. | nih.gov |
| In Vivo Animal Model | Vascular Tone Regulation (Various species) | Reduction in systemic vascular resistance and lowering of blood pressure ontosight.aioup.com. | ontosight.aioup.com |
Electrophysiological Assessment in Whole Organisms
Electrophysiological assessment in whole organisms is a direct method used to measure electrical signals and evaluate neuronal function, as well as to detect pathological functional abnormalities and analyze changes in electrical signals in response to therapeutic agents or disease models. acrobiosystems.com This type of assessment can provide insights into cellular and network mechanisms. Techniques such as in vivo electrophysiology recordings, utilizing multi-channel electrodes and data acquisition systems, are employed for this purpose. acrobiosystems.com Patch-clamp electrophysiology, which allows for high-resolution recordings from single cells, can also be performed in vivo to evaluate compound effects on specific proteins and receptors and to understand mechanisms of action. Multi-electrode arrays enable high-throughput field potential recordings from biological tissues. While electrophysiological studies in whole organisms are a recognized methodology in preclinical research, particularly for assessing the effects of compounds on electrical activity in various tissues, including the heart and nervous system, specific detailed information regarding electrophysiological assessment of this compound in whole organisms was not extensively available in the consulted literature. acrobiosystems.comnih.govottawaheart.ca However, given this compound's mechanism as a potassium channel opener and its potential cardiovascular applications, electrophysiological studies in appropriate animal models would be a relevant approach to investigate its effects on cardiac electrical activity and vascular smooth muscle function in a living system. ontosight.aiembopress.org Such studies could involve evaluating changes in action potentials, membrane potential, and ion channel activity in response to this compound administration.
Methodological Considerations and Documentation in Preclinical Animal Studies
Preclinical animal studies are a mandatory step in the development of potential drug candidates, providing essential safety and efficacy data required by regulatory agencies before human clinical trials can commence. nih.govnih.gov The design of these studies should aim to minimize experimental variables and errors and include adequate controls. nih.gov Key considerations in the design and conduct of preclinical animal studies include the selection of appropriate animal species that are relevant to the human condition being studied, considering physiological and pathophysiological similarities. nih.govepdf.pub Factors such as genetic attributes, age, and health status of the animals are also important. epdf.pubottawaheart.ca
Documentation in preclinical animal studies is critical for ensuring regulatory compliance, improving animal welfare, and enhancing the reproducibility and transparency of research findings. nih.govepdf.pubnamsa.com Thorough and accurate documentation allows for the tracking and tracing of every event in an animal's life throughout the study. nih.gov This includes detailed records of experimental procedures, animal monitoring (such as weight, appearance, and behavior), and any adverse events or endpoints reached. nih.gov Standard operating procedures (SOPs) for all experimental procedures must be validated and precisely documented. nih.govnamsa.com Regulatory guidelines emphasize the importance of transparent reporting, including details on sample size determination, randomization methods, blinding of investigators, and criteria for data exclusion. nih.govnamsa.comnih.gov While general principles for documentation and methodological considerations in preclinical animal studies are well-established and required by regulatory bodies, specific detailed documentation practices employed in preclinical animal studies specifically involving this compound were not prominently featured in the search results. nih.govnih.govepdf.pubottawaheart.canamsa.comnih.govfda.goviaea.org However, any preclinical studies conducted with this compound would be expected to adhere to these general rigorous standards of documentation and methodology to ensure the quality and integrity of the data. googleapis.comnih.govnih.govnamsa.com
Advanced Methods for Mechanism of Action Elucidation
Elucidating the mechanism of action (MoA) of a drug is a complex but critical aspect of drug discovery and development. mdpi.comwikipedia.org It involves understanding the specific biochemical interactions through which a compound exerts its pharmacological effect, including its molecular targets and the downstream biological pathways affected. mdpi.comwikipedia.org Advanced computational and systems biology approaches are increasingly being employed to gain deeper insights into drug MoA. nih.govembopress.orgmdpi.commednexus.orgnih.govnih.gov
Network and Pathway-Based Methodologies
Structure Activity Relationship Sar Studies and Synthetic Chemistry
Benzopyran Compounds as a Core Chemical Scaffold
The benzopyran ring system serves as a fundamental scaffold in the design and synthesis of various biologically active compounds, including potassium channel openers like Emakalim. scialert.netnih.govijbpas.com Benzopyran derivatives have demonstrated a range of pharmacological properties, such as antihypertensive, cardioprotective, and anti-ischemic activities, often attributed to their ability to modulate ATP-sensitive potassium channels (KATP channels). nih.gov The diversity of potassium channels across different tissues highlights the importance of achieving channel and tissue selectivity in developing therapeutic agents based on this scaffold. scialert.net The benzopyran-4-one structure, a key intermediate in the synthesis of some benzopyran derivatives, is also recognized as a privileged structure in drug discovery due to its presence in numerous pharmacologically active compounds. ijrpc.com
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of this compound analogs and derivatives have been pursued with the aim of discovering more potent, less toxic, and selective potassium channel openers. patsnap.com This process often involves modifying the core benzopyran scaffold based on established SAR principles and the structural features of known potassium channel openers such as aprikalim, dofetilide, and nifekalant. patsnap.com
Synthesis of Benzopyran-4-one Hydrazone Derivatives
One synthetic strategy has involved the design and synthesis of benzopyran-4-one hydrazone derivatives. patsnap.com These compounds are synthesized from 4-cyanophenols through a sequence of reactions including acetylation, Fries rearrangement, cyclization, hydrazone formation, and substitution reactions. patsnap.com Three series of benzopyran-4-one hydrazone derivatives, namely N-aminoacetyl-(6-cyano-3,4-dihydrospiro[2H-1-benzopyran-2,1'-cyclohexane]-4)-one hydrazone, 2-(6-cyano-3,4-dihydro-2H-1-benzopyran-4-ylene)hydrazinethiocarboxamide, and N-(2-arylethyl)aminoacetyl-(6-cyano-3,4-dihydro-2H-1-benzopyran)-4-one hydrazone derivatives, have been synthesized and characterized using techniques such as IR, 1H NMR, MS, and elemental analysis. patsnap.com These derivatives were evaluated for their vasorelaxant activity to identify potential potassium channel openers. patsnap.com
Microwave-Assisted Synthetic Routes for Related Chemical Entities
Microwave-assisted synthesis has emerged as an efficient method for the preparation of various chemical entities, including those related to potassium channel openers. This technique can significantly reduce reaction times compared to conventional heating methods. researchgate.netpsu.edu For instance, microwave-assisted methods have been reported for the synthesis of tricyclic 1,4-dihydropyridine (B1200194) derivatives with potassium channel opening effects. nih.govresearchgate.net Similarly, microwave procedures have been used to generate libraries of substituted N,N-dimethyl- and N-methyl-benzoxazine amide derivatives, structurally related to cromakalim (B1669624), achieving substantial reductions in synthesis time. researchgate.net The synthesis of benzo[b] nih.govtechnologynetworks.comoxazin-3(4H)-ones and pyrido nih.govtechnologynetworks.comoxazin-2(3H)-ones via Smiles rearrangement has also been successfully carried out under microwave irradiation, resulting in higher yields and shorter reaction times. psu.edu While these examples pertain to related chemical classes or analogs of other potassium channel openers, they illustrate the applicability and advantages of microwave-assisted synthesis in the field of ion channel modulators.
Stereoselective Synthesis and Enantioseparation Techniques for Chiral Analogs (e.g., EMD-56431)
This compound (EMD 56431) exists as a trans-(±) isomer, indicating the presence of chiral centers. ontosight.ai Stereoselective synthesis and enantioseparation techniques are crucial for obtaining individual enantiomers, which can exhibit different biological activities. While specific details on the stereoselective synthesis or enantioseparation of this compound itself were not extensively detailed in the search results, studies on other chiral potassium channel openers and related benzopyran derivatives highlight the importance of these techniques. For example, optically active tetrahydro-oxazino[2,3-c]benzopyran derivatives have been synthesized and evaluated for their potassium channel opening activity, identifying bladder-selective compounds. nih.gov The synthesis of cocaine, another chiral compound, involves stereoselective steps, demonstrating the importance of controlling stereochemistry in the synthesis of biologically active molecules. The development of synthetic methods for the selective synthesis of specific isomers is essential in the research of compounds like acylhydrazones, where geometric isomerism can influence bioactivity. researchgate.net
Correlation between Chemical Modifications and Potassium Channel Opening Potency
Structure-activity relationship studies aim to correlate chemical modifications with the resulting biological activity, such as potassium channel opening potency. wikipedia.org For benzopyran-based potassium channel openers, variations at different positions of the core scaffold and the nature of substituent groups significantly influence their potency and selectivity. scialert.netresearchgate.net
Studies on benzopyran-4-one hydrazone derivatives, designed as potential potassium channel openers, have investigated their vasorelaxant activity. patsnap.com While these derivatives showed activity, they were reported to be more potent than this compound in inhibiting high concentration KCl-induced vasocontraction at a specific concentration, suggesting that the hydrazone modification impacts potency compared to the parent this compound structure. researchgate.net
Research on other benzopyran analogs has explored modifications at the C-2, C-4, and C-7 positions to understand their impact on activity. scialert.net For instance, 6-substituted-2,2-bis(fluoromethyl)benzopyran-4-carboxamide potassium channel openers demonstrated potent antihypertensive effects. scialert.net The replacement of a benzopyran-based structure with a 1,4-benzothiazine nucleus, while maintaining suitable functionalization, also yielded compounds with high vasorelaxant potency. researchgate.net
Quantitative structure-activity relationship (QSAR) studies have been employed to establish mathematical relationships between chemical structure and biological activity, providing insights into the structural features that govern potency. wikipedia.orgresearchgate.net These studies can help rationalize the effects of different substituents and guide the design of more effective analogs. researchgate.net For example, hydrophobic properties have been found to correlate significantly with the inhibition potencies of certain ion channel blockers. researchgate.net
The precise correlation between specific chemical modifications on the this compound structure and its potassium channel opening potency is a key aspect of SAR studies, guiding the development of improved derivatives.
Preclinical Insights into Potential Pharmacological Utility
Modulation of Systemic and Organ-Specific Vascular Tone
Emakalim's action as a potassium channel opener, particularly on ATP-sensitive potassium channels in vascular smooth muscle, results in the relaxation of these cells. This relaxation leads to vasodilation and a reduction in systemic vascular resistance. Small arteries and arterioles, which are key regulators of vascular resistance, are particularly sensitive to dilation induced by potassium channel activators like this compound. This effect contributes to lowering arterial pressure.
Preclinical data indicates that KATP channel openers cause dilation in various cerebral arteries, including pial arteries, the middle cerebral artery, and the basilar artery. This dilation was shown to be reversible by glibenclamide, a KATP channel inhibitor. Studies using isolated arteries, such as rat aorta and mesenteric arteries, are commonly employed in preclinical research to determine the cardiovascular effects of potential new drugs, including their impact on vascular tone. Changes in vascular tone, indicating blood vessel constriction or dilation, are measured in these ex vivo studies.
Experimental Cardioprotective Effects
Potassium channel activators, including this compound, have demonstrated therapeutic potential in coronary heart disease in preclinical settings. Their effects extend beyond simple hemodynamic changes and suggest a direct protective effect on the heart. Cardioprotection is a broad term encompassing interventions aimed at reducing or preventing damage to the heart, such as myocardial infarction and the consequences of ischemia or reperfusion injury.
Attenuation of Experimental Myocardial Infarct Size
Potassium channel activators have been shown to reduce the size of experimental myocardial infarcts. This effect is considered to be at least partially independent of their hemodynamic or coronary vascular actions, suggesting a direct cardioprotective mechanism. For example, studies with other potassium channel openers like cromakalim (B1669624) have shown reduced myocardial degenerative changes in experimental models of myocardial infarction. This beneficial effect was observed in a dose-dependent manner and was associated with reduced levels of cardiac injury biomarkers. Similarly, studies investigating other agents with cardioprotective potential during acute myocardial infarction in preclinical models have focused on reducing infarct size and improving myocardial salvage.
Enhancement of Coronary and Collateral Blood Flow in Preclinical Settings
Potassium channel activators can increase both native and collateral coronary blood flow. This enhancement of blood flow is a significant factor in their potential therapeutic utility in coronary heart disease. Adequate coronary blood flow is crucial for delivering oxygen to the myocardium, and in the presence of coronary artery disease, reduced flow can lead to tissue hypoxia and ischemia. Preclinical animal models are utilized to study the regulation of coronary blood flow and assess the effects of pharmacological interventions on the coronary circulation. Research also explores the development and function of collateral arteries, which can act as natural bypasses to deliver blood flow downstream of an occlusion, potentially protecting against myocardial ischemia.
Anti-Ischemic Properties Demonstrated In Vitro and In Vivo
Potassium channel activators, including this compound, have demonstrated anti-ischemic properties in preclinical studies. These properties have been observed in both in vitro and in vivo experimental models. For instance, studies using isolated globally ischemic rat hearts have shown that potassium channel activators like cromakalim and pinacidil (B1677893) possess anti-ischemic effects. These effects include improved post-reperfusion function and a decrease in markers of tissue damage. The anti-ischemic action of such compounds is often linked to the activation of ATP-sensitive potassium channels. In vivo studies have also supported the anti-ischemic potential of agents that influence mitochondrial ATP-dependent potassium channels.
Suppression of Repolarization-Related Arrhythmias in Preclinical Cardiac Models
Potassium channels play a critical role in the repolarization phase of the cardiac action potential. Dysfunction in these channels can lead to cardiac arrhythmias. Preclinical studies have investigated the effects of potassium channel activators on arrhythmias, particularly those related to delayed repolarization. Prolongation of cardiac action potentials and QT intervals can be associated with abnormal electrical activity in the heart, leading to arrhythmias. Potassium channel activators, by accelerating repolarization, have shown the ability to suppress such triggered activity in preclinical cardiac models. Studies in isolated cardiac tissues and in vivo animal models have demonstrated that potassium channel activators can abolish abnormal automaticity and reduce the incidence of ventricular arrhythmias associated with delayed repolarization.
Broader Implications for Cellular Processes Involving Potassium Channels (e.g., Proliferation, Apoptosis)
Potassium channels are involved in a variety of fundamental cellular processes beyond electrical excitability, including cell cycle progression, proliferation, and apoptosis. Alterations in potassium channel function or expression can impact these processes and have been linked to pathological conditions such as cancer.
Potassium channels can influence cell proliferation through several mechanisms, including regulating membrane potential dynamics, controlling cell volume, and modulating calcium signaling. Changes in potassium channel activity can affect intracellular potassium concentration and membrane potential, which in turn can impact calcium entry and downstream signaling pathways that regulate cell growth and division.
Potassium channels are also intimately linked to the regulation of apoptosis, or programmed cell death. Potassium efflux through potassium channels can decrease intracellular potassium concentration, which may favor apoptotic cell death. The interplay between potassium channels, membrane potential, and calcium signaling is complex, and a given ion channel may play a dual role in both cell proliferation and apoptosis depending on the specific cell type and conditions. Preclinical research continues to explore the intricate roles of different potassium channel subtypes in these cellular processes and their potential as therapeutic targets.
Comparative Pharmacology of Potassium Channel Openers
Emakalim in Relation to Other Benzopyran Potassium Channel Openers (e.g., Cromakalim (B1669624), Aprikalim, Bimakalim)
This compound is classified as a benzopyran potassium channel opener. patsnap.com Other notable benzopyran potassium channel openers include Cromakalim and Bimakalim. oup.comwho.intwho.int These compounds share the core property of activating KATP channels, leading to vasorelaxant effects. oup.compatsnap.comwikipedia.org
Cromakalim, like this compound, is a potassium channel-opening vasodilator that acts on ATP-sensitive potassium channels, causing membrane hyperpolarization and relaxation of vascular smooth muscle. wikipedia.org Its active isomer is levcromakalim. wikipedia.org
Bimakalim, a benzopyran derivative, is also an ATP-dependent potassium channel activator and has demonstrated potent arterial vasodilator effects in preclinical studies. nih.gov
Aprikalim is another potassium channel opener, though its core structure differs from the benzopyrans, being a tetrahydrothiopyran (B43164) derivative. nih.govuni.lu Despite structural differences, Aprikalim also functions as a KATP channel opener and has shown potential in reducing neurological injury in preclinical models. science.gov
While these compounds share the general mechanism of opening KATP channels, their specific affinities and effects on different tissues and KATP channel subtypes can vary. The KATP channel is composed of inwardly rectifying potassium (Kir) subunits and sulfonylurea receptor (SUR) subunits, and the distribution of SUR isoforms (SUR1, SUR2A, SUR2B) can influence the tissue selectivity of these openers. researchgate.netpharmgkb.org For instance, studies comparing Cromakalim and Pinacidil (B1677893) (another KATP opener) have shown differences in their antagonism by glyburide, suggesting variations in their interaction with the KATP channel complex. nih.gov
Distinctions in Mechanistic Profiles and Preclinical Efficacy Among Diverse Potassium Channel Activators
Potassium channel activators encompass a broader range of chemical structures and target various potassium channel subtypes beyond just KATP channels. These include voltage-gated potassium (Kv) channels and calcium-activated potassium (KCa) channels. wikipedia.org The diversity in targeted channels and their subtypes leads to distinctions in mechanistic profiles and preclinical efficacy across different activators.
While many potassium channel openers, including this compound, Cromakalim, Bimakalim, and Aprikalim, are known for their KATP channel activation and associated vasorelaxant effects, other openers exhibit selectivity for different channels. For example, Retigabine and XEN1101 are Kv7 channel openers that have been investigated for their anticonvulsant properties by reducing neuronal excitability. aesnet.orgresearchgate.netneurologylive.com Preclinical data for a novel Kv7.2/Kv7.3 opener, CB03, showed high potency and selectivity for these channels and efficacy in animal models of epilepsy. aesnet.org
Differences in preclinical efficacy can also arise from variations in tissue selectivity and downstream effects. While KATP openers generally cause vasodilation, their effects on cardiac tissue can differ. For instance, one study noted that a Cromakalim analog, U-89232, showed myocardial protection during ischemia without altering hemodynamics, unlike Cromakalim and Pinacidil which decreased maximum developed tension in cardiac tissue. nih.gov
Furthermore, some potassium channel openers have shown efficacy in specific preclinical models beyond cardiovascular applications. KATP channel openers, in general, have demonstrated the ability to attenuate induced pain and potentiate the effects of analgesics in various animal models. nih.govfrontiersin.org However, there can be exceptions, such as levcromakalim, which paradoxically induced pain in systemic administration in preclinical studies, consistent with human trials. nih.govfrontiersin.org
The diverse mechanistic profiles and preclinical outcomes highlight the complexity of potassium channel modulation and the importance of understanding the specific channel subtypes targeted by different activators.
General Research Trends on Ion Channel Modulators as Pharmacological Tools
Ion channels are a significant class of drug targets, and research into ion channel modulators continues to evolve. marketresearchintellect.comgrandviewresearch.compharmafocusasia.com They play crucial roles in numerous physiological processes, including nerve signaling, muscle contractions, and cardiac rhythm. businessresearchinsights.comnumberanalytics.com Dysfunction of ion channels is implicated in a wide range of diseases, including neurological disorders, cardiovascular diseases, and autoimmune conditions. marketresearchintellect.comgrandviewresearch.comnumberanalytics.com
Research trends in ion channel modulation focus on developing more selective and effective compounds with reduced off-target effects. numberanalytics.com Advances in structural biology, computational modeling, and genetic analysis are contributing to the design of more precise modulators. pharmafocusasia.combusinessresearchinsights.comnumberanalytics.com
There is a growing interest in leveraging genetic variation to develop variant-specific drugs targeting ion channels, moving towards precision medicine approaches. pharmafocusasia.com The use of advanced technologies like CRISPR and 3D cell models is also improving preclinical testing and disease simulation. marketresearchintellect.com
The ion channel modulators market is experiencing significant growth, driven by increasing R&D investments and the rising prevalence of chronic diseases. marketresearchintellect.combusinessresearchinsights.com While ion channels have been targeted for decades, the field is seeing a renewed focus with the identification of new targets and the exploration of both small molecules and biopharmaceuticals as modulators. grandviewresearch.compharmafocusasia.com
Current research also explores the use of ion channel modulators as pharmacological tools to investigate the roles of specific ion channels in various physiological and pathological processes. researchgate.net The COVID-19 pandemic, for instance, highlighted the role of ion channel modulators as tools for studying physiological processes linked to viral infections. businessresearchinsights.com
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Emakalim and verifying its purity in laboratory settings?
- Methodological Answer : Synthesis typically involves a multi-step reaction starting with benzopyran derivatives, followed by purification via column chromatography. Purity verification requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Researchers must report retention times, solvent systems, and spectral peaks (e.g., ¹H NMR δ 7.2–7.4 ppm for aromatic protons). For reproducibility, detailed protocols should align with guidelines for experimental reproducibility, including reagent sources and equipment specifications .
Q. How do researchers design in vitro experiments to assess this compound’s potassium channel activation efficacy?
- Methodological Answer : Standard in vitro models include patch-clamp electrophysiology on vascular smooth muscle cells (VSMCs) or transfected HEK-293 cells expressing ATP-sensitive K⁺ channels. Key parameters:
- Concentration range : 10⁻⁹ M to 10⁻⁴ M to establish dose-response curves.
- Controls : Baseline K⁺ currents without this compound, and comparison to known openers (e.g., pinacidil).
- Data normalization : Current amplitude measured as % increase relative to baseline.
Statistical analysis should include ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Full protocols must specify cell sources, culture conditions, and voltage protocols to ensure reproducibility .
Advanced Research Questions
Q. What statistical approaches are recommended to resolve contradictions in this compound’s dose-response data across studies?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., species-specific K⁺ channel isoforms) or measurement techniques. To address this:
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity analysis : Test if exclusion of outlier datasets alters conclusions.
- Bayesian hierarchical modeling : Quantify uncertainty in dose-response parameters across studies.
Researchers must report confidence intervals, effect sizes, and publication bias assessments (e.g., funnel plots) .
Q. How can researchers optimize this compound’s bioavailability in pharmacokinetic studies while minimizing interspecies variability?
- Methodological Answer : Bioavailability optimization involves:
- Formulation variables : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility.
- Species-specific adjustments : Adjust dosing intervals based on allometric scaling (e.g., rat vs. dog metabolic rates).
- Analytical validation : Use LC-MS/MS to quantify plasma concentrations with a lower limit of quantification (LLOQ) ≤ 1 ng/mL.
Studies should include crossover designs to control for intra-subject variability and report AUC (area under the curve) and Cₘₐₓ comparisons .
Q. What methodologies are critical for reconciling discrepancies between this compound’s in vitro potency and in vivo therapeutic efficacy?
- Methodological Answer : Discrepancies may stem from pharmacokinetic-pharmacodynamic (PK-PD) disconnects. Strategies include:
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate tissue distribution and receptor occupancy.
- Biomarker correlation : Measure surrogate markers (e.g., plasma K⁺ levels, vascular resistance) alongside efficacy endpoints.
- Mechanistic toxicology assays : Rule out off-target effects using RNA-seq or proteomics in target tissues.
Researchers should adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing to enable cross-study validation .
Methodological Challenges in Experimental Design
Q. What controls are essential in this compound toxicity studies to ensure data validity?
- Methodological Answer :
- Positive controls : Administer a known nephrotoxic agent (e.g., cisplatin) to validate assay sensitivity in renal toxicity models.
- Vehicle controls : Use the same solvent (e.g., DMSO) at equivalent concentrations to isolate this compound-specific effects.
- Sham controls : In in vivo studies, include sham-operated animals to account for surgical stress in hypertension models.
Histopathological analysis should follow RENEB (Realizing the European Network of Biodosimetry) guidelines for blinded scoring .
Q. How can researchers establish a reliable biomarker panel for monitoring this compound’s therapeutic effects in hypertension models?
- Methodological Answer :
- Candidate biomarkers : Include plasma nitric oxide (NO), endothelin-1, and tissue-specific K⁺ channel expression levels.
- Validation steps :
Discovery phase : Use untargeted metabolomics in preclinical models.
Verification : ELISA or Western blot in independent cohorts.
Clinical correlation : Assess biomarker levels against ambulatory blood pressure measurements.
- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons and report receiver operating characteristic (ROC) curves for diagnostic accuracy .
Data Presentation and Reproducibility
Q. What are the best practices for presenting contradictory this compound data in publications?
- Methodological Answer :
- Transparency : Use extended data tables to report raw values (mean ± SEM) and individual data points.
- Conflict resolution framework : Apply the GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) system to weigh evidence quality.
- Visualization : Highlight discrepancies using forest plots or heatmaps to show effect size variability across studies.
Supplementary materials should include original spectra, chromatograms, and statistical code (e.g., R/Python scripts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
